N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Description
N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H24FN3O2S and its molecular weight is 437.53. The purity is usually 95%.
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Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring. The molecular formula is C20H24FN3O with a molecular weight of approximately 345.42 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H24FN3O |
Molecular Weight | 345.42 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzyme Inhibition : It might inhibit enzymes associated with metabolic pathways relevant to neuropharmacology.
- Signal Transduction Modulation : The compound could influence intracellular signaling pathways by altering the expression or activity of key proteins involved in cellular responses.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. Studies have demonstrated that these compounds can enhance serotonin and norepinephrine levels in the brain, contributing to their mood-lifting properties .
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. In pain models, it has been shown to reduce nociceptive responses, likely through modulation of pain pathways in the central nervous system.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. It has been tested against various cancer cell lines and demonstrated cytotoxic effects, possibly through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
-
Antidepressant Activity Study :
- Objective : To evaluate the antidepressant effects in rodent models.
- Findings : The compound significantly reduced depressive-like behaviors compared to control groups.
- Mechanism : Increased levels of serotonin were observed in treated animals.
-
Analgesic Activity Assessment :
- Objective : To assess pain relief in inflammatory pain models.
- Findings : A marked decrease in pain response was noted at specific dosages.
- Mechanism : The compound likely inhibited cyclooxygenase enzymes involved in inflammation.
-
Cytotoxicity Evaluation :
- Objective : To determine the effect on cancer cell proliferation.
- Findings : Significant reduction in cell viability was recorded across multiple cancer cell lines.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S/c25-21-7-5-17(6-8-21)13-26-23(29)24(30)27-14-22(20-10-12-31-16-20)28-11-9-18-3-1-2-4-19(18)15-28/h1-8,10,12,16,22H,9,11,13-15H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSWQDQSNKQSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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